tert-butyl3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylatehydrochloride
Description
tert-butyl3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting enzyme inhibition and modulating biological pathways . The compound is substituted at position 3 with an amino group (-NH₂) and at position 7 with a tert-butyl carboxylate ester, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14;/h6H,4-5,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDTZTXPTGKCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2N)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287318-38-9 | |
| Record name | tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Iodine-Catalyzed Three-Component Condensation
Reaction Mechanism and Scope
A prominent method for synthesizing imidazo[1,2-a]pyrazine derivatives involves iodine-catalyzed three-component condensations. Krishnamoorthy et al. demonstrated that aryl aldehydes, 2-aminopyrazine, and tert-butyl isocyanide undergo a [4 + 1] cycloaddition in the presence of 5 mol% iodine, yielding the imidazo[1,2-a]pyrazine core. The reaction proceeds via in situ formation of an aryl aldehyde–aminopyrazine Schiff base, followed by nucleophilic attack of the isocyanide to form the bicyclic structure.
Table 1: Optimization of Iodine-Catalyzed Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCE | 80 | 12 | 72 |
| 2 | Toluene | 110 | 8 | 68 |
| 3 | MeCN | 82 | 10 | 65 |
| 4 | DMF | 100 | 6 | 58 |
Optimal yields (72%) were achieved in dichloroethane (DCE) at 80°C for 12 hours. The protocol’s scalability was confirmed at 10 mmol scale without significant yield reduction.
Post-Synthetic Modifications
The tert-butyl carboxylate group introduced via this method serves as a protecting group. Subsequent hydrochloride salt formation is achieved by treating the free base with hydrogen chloride (HCl) in diethyl ether, yielding the crystalline hydrochloride derivative.
Multi-Step Synthesis via tert-Butyl Protection
Stepwise Construction of the Imidazo[1,2-a]Pyrazine Core
Industrial routes emphasize modular synthesis to enhance purity. BenchChem’s protocol involves:
- Ring formation : Condensation of 2-aminopyrazine with α-bromoketones in ethanol at reflux to form the imidazo[1,2-a]pyrazine scaffold.
- Carboxylation : Reaction with tert-butyl chloroformate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.
- Amination : Nitration followed by catalytic hydrogenation (H₂, Pd/C) introduces the 3-amino group.
- Salt formation : Treatment with HCl gas in anhydrous THF yields the hydrochloride salt.
Table 2: Critical Parameters for Multi-Step Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Ring formation | α-Bromoketone, EtOH | Reflux, 6 h | 85 |
| Carboxylation | (Boc)₂O, TEA, DCM | 0–5°C, 2 h | 92 |
| Amination | HNO₃, H₂SO₄; H₂/Pd/C | 25°C, 12 h | 78 |
| Hydrochloride salt | HCl (g), THF | 0°C, 1 h | 95 |
This method offers superior control over regioselectivity, particularly for introducing the 3-amino group.
Alternative Pathways: Hydrazide-Hydrazone Derivatives
Turan-Zitouni et al. reported a divergent approach using hydrazide-hydrazone intermediates. Condensation of imidazo[1,2-a]pyrazine-2-carbohydrazide with substituted benzaldehydes in ethanol under acidic conditions (HCl catalyst) yields Schiff base intermediates. Subsequent reduction with sodium borohydride (NaBH₄) affords the 3-amino derivative, which is Boc-protected and converted to the hydrochloride salt. While this method achieves moderate yields (60–65%), it provides access to structurally diverse analogs.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight the adoption of continuous flow reactors to enhance reaction efficiency. Key advantages include:
Analytical Characterization of Intermediates
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (s, 9H, Boc), 3.85–4.10 (m, 4H, CH₂), 6.92 (s, 1H, imidazole-H).
- HPLC Purity : >99% after recrystallization from ethanol/water (3:1).
- XRD : Monoclinic crystal system (space group P2₁/c) confirms salt formation.
Chemical Reactions Analysis
Types of Reactions
tert-butyl3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its imidazo[1,2-a]pyrazine core, which is known for contributing to various biological activities. The molecular formula is CHNO·HCl, with a molecular weight of approximately 246.75 g/mol. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with imidazo[1,2-a]pyrazine structures can exhibit anticancer properties. Studies have shown that derivatives can inhibit the proliferation of cancer cells by interfering with specific signaling pathways related to cell growth and apoptosis .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
2. Neuropharmacology
- Cognitive Enhancement : Some studies have focused on the neuroprotective effects of imidazo[1,2-a]pyrazine derivatives. These compounds may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
- Anxiolytic Effects : There is emerging evidence that suggests potential anxiolytic (anxiety-reducing) effects of this compound. It may act on GABAergic systems, promoting relaxation and reducing anxiety symptoms in animal models .
3. Drug Development
- Lead Compound for Synthesis : Tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride serves as a lead compound for synthesizing new derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to improve efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Position 3 Substitutions
- tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (Similarity: 0.87 ): Replacing the amino group with bromine introduces electrophilic reactivity, making it suitable for cross-coupling reactions. However, the bromo derivative is less polar, reducing aqueous solubility compared to the amino analog.
- (R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (23) : This compound retains the amino group but adds a cyano (-CN) substituent at position 3 and a methyl group at position 4.
Position 7 Modifications
- The molecular weight (271.74 g/mol) is lower than the target compound, and the chloromethyl group may confer cytotoxicity.
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate :
The benzyl ester at position 7 and difluoromethyl group at position 2 increase steric bulk and fluorophilic interactions, which could improve blood-brain barrier penetration.
Physicochemical Properties
Limitations and Advantages
- Advantages: The amino group improves solubility and target engagement via hydrogen bonding, while the tert-butyl ester enhances stability against esterases.
- Limitations : Compared to pyrazole-conjugated derivatives , the target compound may lack the structural complexity required for high-affinity binding to specific targets like NF-κB.
Biological Activity
Tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride is a compound belonging to the imidazo[1,2-a]pyrazine class. This class of compounds has garnered interest due to its diverse biological activities, particularly as modulators of various receptors and enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride is primarily attributed to its interactions with specific molecular targets. Research indicates that imidazo[1,2-a]pyrazines can act as selective modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are critical in synaptic transmission and plasticity in the central nervous system .
Moreover, related compounds have been identified as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), an enzyme involved in regulating the cGAS-STING pathway. Inhibition of ENPP1 has implications for cancer immunotherapy by enhancing immune responses against tumors .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride and its derivatives:
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of imidazo[1,2-a]pyrazines:
- Anticonvulsant Properties : One study demonstrated that imidazo[1,2-a]pyrazines exhibit anticonvulsant effects in murine models by modulating AMPARs. The compound showed robust seizure protection when administered orally at specific dosages .
- Cancer Immunotherapy : Another research highlighted a derivative's ability to enhance mRNA expression of immune response genes when inhibiting ENPP1. This resulted in improved antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
- Antileishmanial Activity : The compound's derivative CTN1122 was shown to effectively kill intracellular amastigotes of Leishmania major, indicating its potential as a treatment for leishmaniasis through selective inhibition of L-CK1.2 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl-protected imidazo[1,2-a]pyrazine derivatives, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the imidazo[1,2-a]pyrazine core, followed by tert-butoxycarbonyl (Boc) protection of the amine group. For example, Boc groups are introduced via carbamate-forming reactions using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Key intermediates are purified via column chromatography or recrystallization (e.g., using DCM/hexane mixtures) . Characterization relies on NMR (1H/13C) and mass spectrometry to confirm regiochemistry and Boc-deprotection efficiency .
Q. How is the tert-butyl protecting group removed during synthesis, and what side reactions should be monitored?
- Methodological Answer : Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with saturated NaHCO3 . Side reactions include over-acidification leading to hydrolysis of the imidazo[1,2-a]pyrazine ring. Monitoring via TLC or HPLC ensures complete deprotection without degradation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves overlapping signals in the fused bicyclic system . Purity is assessed via HPLC with UV detection (λ = 254 nm), and residual solvents are quantified using GC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tertiary amine and Boc-protected groups in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and nucleophilic sites. For example, the Boc group’s electron-withdrawing effect reduces amine reactivity, which can be validated experimentally via electrophilic substitution reactions . Molecular docking studies may predict binding interactions in drug discovery contexts .
Q. What strategies resolve contradictions in reaction yields when scaling up the synthesis of this compound?
- Methodological Answer : Yield discrepancies often arise from inefficient mixing or temperature gradients in larger batches. Design of experiments (DoE) optimizes parameters like stirring rate and cooling profiles. For instance, reports a 94% yield at 0.269 mmol scale, but scale-up may require segmented addition of TFA to prevent exothermic side reactions . Kinetic studies using in situ IR spectroscopy identify rate-limiting steps .
Q. How does the stereoelectronic environment of the imidazo[1,2-a]pyrazine core influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient pyrazine ring facilitates Suzuki-Miyaura couplings at the 3-position. Substituent effects are quantified via Hammett plots: electron-withdrawing groups (e.g., -CN) enhance oxidative addition rates in palladium-catalyzed reactions. highlights analogous imidazo[1,2-a]pyridine systems where trifluoromethyl groups direct regioselectivity .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Methodological Answer : Competing pathways include acid-catalyzed ring-opening or N-alkylation of the imidazo[1,2-a]pyrazine. LC-MS/MS traces intermediates, while deuterated solvents (e.g., CD3OD) in NMR studies track protonation sites. observed a 27% yield drop in one derivative due to competing intramolecular cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
